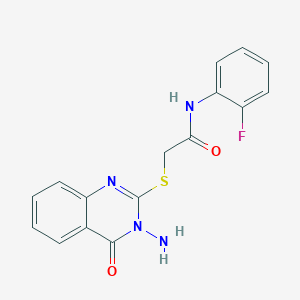
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate, also known as MDHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate is not well understood. However, studies have suggested that Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has various biochemical and physiological effects. For example, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress. In addition, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been shown to improve glucose tolerance and to enhance insulin sensitivity.
実験室実験の利点と制限
One advantage of using Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate in lab experiments is its relatively low toxicity. However, one limitation is that the mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate is not well understood, which makes it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as an antitumor agent and as a treatment for diabetes. In addition, further studies are needed to elucidate the mechanism of action of Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate and to optimize its synthesis method.
合成法
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoic acid with 1,3-dibenzyl-2,5-dioxohexahydro-1,3,5-triazine. This is followed by the reaction of the resulting intermediate with methyl iodide to produce Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate.
科学的研究の応用
Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In addition, Methyl 4-(1,3-dibenzylhexahydro-2-pyrimidinyl)benzoate has been investigated for its potential use as an antitumor agent and as a treatment for diabetes.
特性
分子式 |
C26H28N2O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
methyl 4-(1,3-dibenzyl-1,3-diazinan-2-yl)benzoate |
InChI |
InChI=1S/C26H28N2O2/c1-30-26(29)24-15-13-23(14-16-24)25-27(19-21-9-4-2-5-10-21)17-8-18-28(25)20-22-11-6-3-7-12-22/h2-7,9-16,25H,8,17-20H2,1H3 |
InChIキー |
YPUWJEFFNGJXPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)





![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)